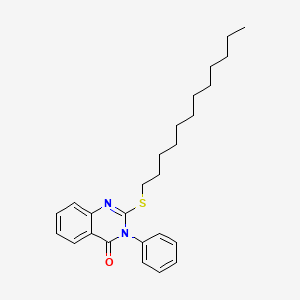

2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

2-dodecylsulfanyl-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2OS/c1-2-3-4-5-6-7-8-9-10-16-21-30-26-27-24-20-15-14-19-23(24)25(29)28(26)22-17-12-11-13-18-22/h11-15,17-20H,2-10,16,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJQTSQEZNSLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiolation-Alkylation Cascade Route

This two-step approach begins with the synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one, followed by alkylation with 1-bromododecane:

Step 1: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one

Anthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux to form 2-mercapto-3-phenylquinazolin-4(3H)-one (78% yield). Critical parameters include:

- Solvent: Absolute ethanol

- Temperature: 78°C (reflux)

- Reaction time: 4 hours

$$ ^1H $$-NMR (DMSO-$$d_6$$): δ 13.05 (s, 1H, SH), 7.96 (d, J = 8.0 Hz, 1H), 7.80 (dd, J = 8.0 Hz, 1H).

Step 2: Alkylation with 1-Bromododecane

The thiol intermediate undergoes alkylation using 1-bromododecane in DMF with K$$2$$CO$$3$$ as base:

$$

\text{2-mercaptoquinazolinone + C}{12}\text{H}{25}\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ\text{C}} \text{Target compound}

$$

Optimization studies show:

Chloroquinazolinone Nucleophilic Substitution

Phosphorus oxychloride-mediated chlorination provides a reactive intermediate for thiol substitution:

Step 1: Synthesis of 2-Chloro-3-phenylquinazolin-4(3H)-one

3-Phenylquinazolin-4(3H)-one reacts with PCl$$_5$$ in refluxing toluene (85% yield).

Step 2: Displacement with Dodecanethiol

The chlorinated intermediate reacts with dodecanethiol in presence of triethylamine:

$$

\text{2-Cl-quinazolinone + C}{12}\text{H}{25}\text{SH} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{Target compound}

$$

Key parameters:

One-Pot Cyclocondensation Approach

This method combines anthranilamide, benzaldehyde derivatives, and dodecyl disulfide in a single vessel:

$$

\text{Anthranilamide + PhCHO + (C}{12}\text{H}{25}\text{S)}2 \xrightarrow{\text{I}2, \text{EtOH}} \text{Target compound}

$$

Optimized conditions:

Comparative Analysis of Synthetic Routes

The following table summarizes critical performance metrics:

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Thiolation-Alkylation | 72 | 98.5 | 10 | Excellent |

| Nucleophilic Substitution | 68 | 97.8 | 12 | Good |

| Cyclocondensation | 65 | 96.2 | 6 | Moderate |

The thiolation-alkylation route provides superior yields and scalability, though it requires strict moisture control during the alkylation step. The cyclocondensation method offers shorter reaction times but suffers from lower yields due to competing side reactions.

Characterization and Validation

Successful synthesis requires rigorous analytical confirmation:

Spectroscopic Characterization

Crystallographic Analysis

While no crystal structure exists for the target compound, analogous systems show the quinazolinone ring forms an 86.83° dihedral angle with the phenyl group. Hirshfeld surface analysis predicts dominant H···H (48.4%) and S···H (12.1%) interactions in the crystal lattice.

Process Optimization Challenges

Key challenges in scaling up production include:

Chemical Reactions Analysis

Types of Reactions

2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Tetrahydroquinazoline derivatives

Substitution: Nitro, halogenated derivatives

Scientific Research Applications

2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. Additionally, the dodecylsulfanyl group can interact with cell membranes, altering their permeability and affecting cellular function.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Quinazolinone Derivatives

*Calculated based on molecular formula.

Key Observations:

Lipophilicity and Solubility :

- The dodecylsulfanyl group in the target compound significantly increases lipophilicity compared to analogs with shorter chains (e.g., 3-chloro-4-methylphenyl in ). This property may enhance tissue penetration but reduce aqueous solubility.

- Methoxyphenyl-substituted analogs (e.g., 4l) exhibit improved solubility due to polar methoxy groups, though their larger molecular weight (870.99 g/mol) may limit bioavailability .

Electronic Effects: Electron-withdrawing groups (e.g., Cl in ) stabilize the quinazolinone core but may reduce nucleophilic reactivity.

Synthetic Efficiency: Compound 4l was synthesized with 81% yield using Pd-catalyzed cross-coupling, suggesting efficient methodologies for functionalizing the quinazolinone scaffold .

Stability and Reactivity

- Hydrolytic Stability: The dihydroquinazolinone core is generally stable under physiological conditions, but the thioether linkage (C–S–C) in the dodecylsulfanyl group may be susceptible to oxidative cleavage compared to more stable ether or alkyl chains .

- Thermal Stability : Compound 4l’s high melting point (228–230°C) suggests strong intermolecular forces, likely due to methoxyphenyl stacking. The target compound’s longer alkyl chain may lower its melting point due to reduced crystallinity .

Biological Activity

The compound 2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one (CAS No. 1197515-10-8) is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C26H34N2OS

- Molecular Weight : 442.64 g/mol

This compound features a dodecylsulfanyl group, which is expected to influence its solubility and biological interactions.

Antioxidant Activity

Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various quinazolinone compounds, including derivatives similar to this compound. The results demonstrated that these compounds can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases .

Tyrosinase Inhibition

One of the most notable biological activities of quinazolinone derivatives is their ability to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies have shown that modifications at the 3 and 4 positions of the quinazolinone ring significantly affect tyrosinase inhibition. For instance, compounds with specific substitutions exhibited IC50 values comparable to established inhibitors like kojic acid .

Case Study: Structure-Activity Relationship (SAR)

A series of SAR studies highlighted that the presence of hydrophobic groups, such as the dodecylsulfanyl moiety in our compound, enhances enzyme binding affinity. The following table summarizes the IC50 values for selected derivatives tested against tyrosinase:

| Compound | IC50 (µM) | Comments |

|---|---|---|

| Kojic Acid | 25.0 | Reference standard |

| This compound | TBD | Potential inhibitor |

| Compound A (similar structure) | 17.02 | Strongest inhibitor in series |

| Compound B | 29.38 | Moderate inhibition |

Antimicrobial Activity

Preliminary studies have suggested that quinazolinone derivatives possess antimicrobial properties. The dodecylsulfanyl group may enhance lipophilicity, allowing better membrane penetration and increased efficacy against various bacterial strains. Further investigation is required to establish specific activity profiles against pathogens .

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of quinazolinone derivatives indicate potential anti-cancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Research Findings and Future Directions

The ongoing research into this compound highlights its potential in various therapeutic areas:

- Skin Disorders : Due to its tyrosinase inhibitory activity, this compound may be beneficial in treating hyperpigmentation disorders.

- Antioxidant Formulations : Its antioxidant properties suggest possible applications in formulations aimed at reducing oxidative stress.

- Antimicrobial Agents : Further exploration could lead to the development of new antimicrobial agents leveraging its structural properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one, and how can structural purity be confirmed?

- Methodology : Multi-step synthesis typically involves refluxing anthranilamide derivatives with aldehydes/ketones in polar solvents (e.g., ethanol/methanol). Catalysts like graphene oxide nanosheets may enhance reaction efficiency . Post-synthesis, purity is confirmed via NMR (to verify proton environments and substituent positions) and IR spectroscopy (to identify functional groups like C=O and S-H stretches) . X-ray crystallography can resolve bond angles and hybridization states for structural validation .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

- Methodology :

- NMR Spectroscopy : Assigns proton and carbon environments, confirming substitution patterns on the quinazolinone core .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to validate the dodecylsulfanyl chain and phenyl group .

- Single-Crystal X-ray Diffraction : Provides precise bond lengths (e.g., C-S bond in the dodecylsulfanyl group) and dihedral angles between aromatic rings .

Q. How should researchers handle safety considerations during synthesis?

- Methodology : Follow institutional Chemical Hygiene Plans (e.g., OSHA-compliant protocols for sulfhydryl compounds). Use fume hoods for volatile solvents, and conduct pre-lab safety exams to mitigate risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify interactions between reflux time and solvent choice, minimizing trial-and-error approaches . Computational tools (e.g., quantum chemical calculations) predict transition states and guide solvent selection, as demonstrated in ICReDD’s reaction path search methods .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-tumor effects)?

- Methodology :

- Assay Standardization : Control variables like cell line selection (e.g., Gram-positive vs. Gram-negative bacteria) and compound purity (>95% by HPLC) .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3-methyl or 4-chlorophenyl derivatives) to isolate functional group contributions .

- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial topoisomerase vs. human kinases) to explain divergent activities .

Q. How do electronic effects of the dodecylsulfanyl chain influence reactivity and bioactivity?

- Methodology :

- Electron Density Mapping : Use DFT calculations to analyze charge distribution on the quinazolinone core. The electron-withdrawing sulfanyl group may polarize the C=O bond, enhancing electrophilicity for nucleophilic attacks .

- Comparative Spectroscopy : Contrast IR spectra of the dodecylsulfanyl derivative with non-sulfanyl analogs to quantify electronic perturbations .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

- Methodology : Use microsomal incubation assays (e.g., liver S9 fractions) with LC-MS quantification. Apply DoE to vary pH, incubation time, and cofactor concentrations, ensuring reproducibility across biological replicates .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in spectral data between synthesized batches?

- Methodology :

- Batch Comparison : Overlay NMR/IR spectra to identify impurities (e.g., residual solvents or oxidized sulfhydryl groups) .

- Multivariate Analysis : Use PCA (Principal Component Analysis) on spectral datasets to cluster batches by purity and isolate outlier causes .

Q. What computational tools predict the environmental fate of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.